molecular formula C8H9NO4 B14503660 Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate CAS No. 62885-44-3

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate

Cat. No.: B14503660
CAS No.: 62885-44-3
M. Wt: 183.16 g/mol
InChI Key: AIEVUOVWKAJMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-dihydropyridine family. This class of compounds is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals. The 1,4-dihydropyridine framework is a common structural motif in many drugs, including calcium channel blockers used to treat hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate can be synthesized using a multicomponent reaction known as the Hantzsch reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purities. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted 1,4-dihydropyridine derivatives, which can have different pharmacological properties .

Scientific Research Applications

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. In the case of its use as a calcium channel blocker, the compound binds to the L-type calcium channels in the heart and blood vessels, inhibiting the influx of calcium ions. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is unique due to its specific substituents, which can impart different pharmacological properties compared to other 1,4-dihydropyridine derivatives. Its methoxy and carboxylate groups can influence its solubility, bioavailability, and interaction with molecular targets .

Biological Activity

Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-HIV and other therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H11NO4
  • CAS Number : 1616340-68-1
  • Molecular Weight : 209.20 g/mol

This compound can be synthesized through various chemical reactions involving dihydropyridine derivatives. The synthesis typically involves the condensation of appropriate aldehydes with methoxy carbonyl compounds under acidic or basic conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit HIV integrase, a crucial enzyme for the replication of HIV. Studies have demonstrated that similar compounds exhibit significant anti-HIV activity by interfering with viral replication processes .

Anti-HIV Activity

Research has shown that this compound exhibits notable anti-HIV activity. In vitro studies have indicated that it can inhibit the replication of HIV by targeting the integrase enzyme. For instance, a study reported that derivatives related to this compound displayed moderate to high inhibitory effects against HIV strains, with some achieving up to 84% inhibition at specific concentrations .

Cytotoxicity

In assessing the safety profile of this compound, cytotoxicity tests were performed using various cell lines. Results indicated that while the compound effectively inhibited HIV replication, it showed minimal cytotoxic effects on human T cells at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated a series of dihydropyridine derivatives for anti-HIV activity; methyl 5-methoxy derivative showed potent inhibition with minimal cytotoxicity .
Study 2 Investigated molecular docking studies which indicated strong binding affinity to HIV integrase, supporting its potential as an anti-HIV agent .
Study 3 Assessed pharmacokinetic properties in vivo; results suggested good bioavailability and stability in biological systems .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and HIV integrase. These studies reveal that the compound interacts with key residues within the active site of integrase through hydrogen bonding and hydrophobic interactions. This mechanism is critical for its inhibitory action against HIV replication .

Properties

IUPAC Name

methyl 5-methoxy-4-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-4-9-5(3-6(7)10)8(11)13-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEVUOVWKAJMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609409
Record name Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62885-44-3
Record name Methyl 5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.